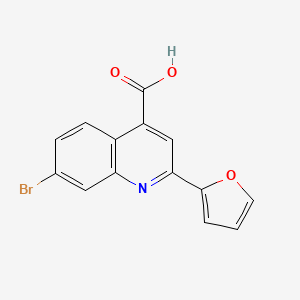
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The furan-2-yl group and the carboxylic acid group are attached to the quinoline core in the “this compound” molecule.Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The presence of functional groups like bromo, furan-2-yl, and carboxylic acid in “this compound” can influence its reactivity and the type of reactions it can undergo.Aplicaciones Científicas De Investigación
Synthesis and Transformations
Partly hydrogenated quinoline derivatives, including those with furan substituents, have been synthesized through imino Diels-Alder reactions. These compounds have further undergone cycloadditions and other transformations, showcasing their utility in constructing complex organic structures with potential applications in drug development and material science (Zubkov et al., 2010).
Antibacterial Activity
Quinolone derivatives, including those with substitutions on the quinoline ring, have been synthesized and evaluated for their antibacterial activity. These studies indicate the potential of such compounds in developing new antibacterial agents (Kumar et al., 2014).
Electrophilic Substitution Reactions
The chemistry of 2-(furan-2-yl)quinoline and its derivatives has been explored, demonstrating their reactivity and versatility in organic synthesis. These compounds have been subjected to various electrophilic substitution reactions, highlighting their significance in synthetic chemistry (Aleksandrov et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Quinoline-based compounds, including those with furanone and nitrogen analogues, have been synthesized and tested for their antimicrobial and anti-inflammatory properties. This research points to the potential of these compounds in medicinal applications, offering new avenues for drug discovery (Khokra et al., 2015).
Photophysical Properties
Studies on quinoline derivatives have also delved into their photophysical properties, inspired by excited-state intramolecular proton transfer (ESIPT) mechanisms. These findings contribute to the understanding of the optical properties of quinoline compounds, which could be beneficial in developing materials for optoelectronic applications (Padalkar & Sekar, 2014).
Direcciones Futuras
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development due to their wide range of biological and pharmacological activities . The future research directions could involve the synthesis of new quinoline derivatives and investigation of their biological activities.
Mecanismo De Acción
Target of Action
The compound “7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid” belongs to the quinoline family . Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, depending on their specific structures and targets .
Propiedades
IUPAC Name |
7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSHNWSWAJPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2681621.png)
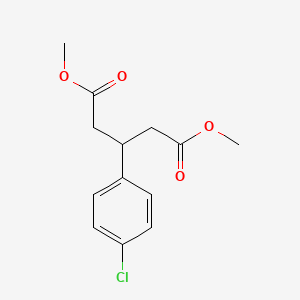
amine](/img/structure/B2681624.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)
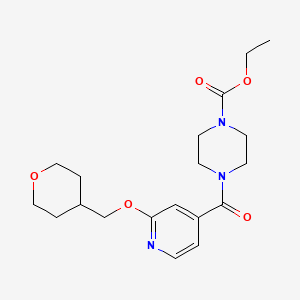
![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)
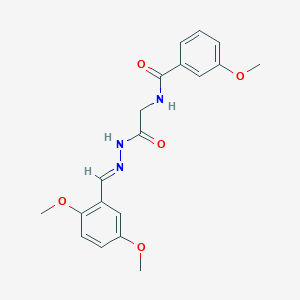
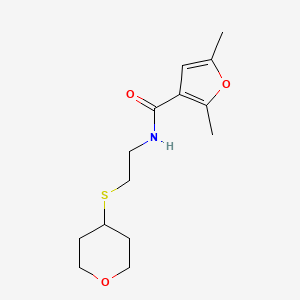

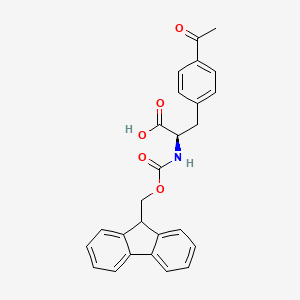
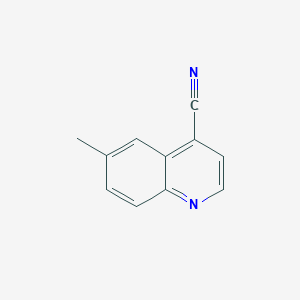
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)